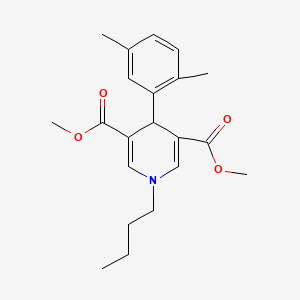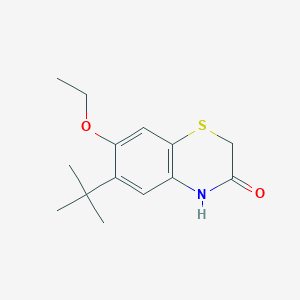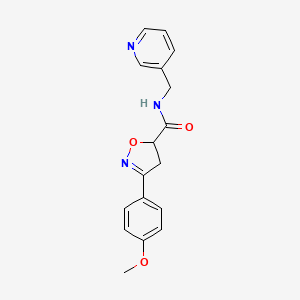
dimethyl 1-butyl-4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Dimethyl 1-butyl-4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as DMDD, is a chemical compound with potential applications in scientific research. DMDD belongs to the class of pyridine derivatives and has a molecular formula of C21H27NO4. This compound is synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of DMDD is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in inflammation and cell proliferation. DMDD has been shown to inhibit the production of ROS and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
DMDD has been found to exhibit significant antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. DMDD has also been shown to have potential anticancer activity, particularly against breast cancer cells. Additionally, DMDD has been studied for its potential use in the development of drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMDD has several advantages as a potential research tool. This compound exhibits significant antioxidant and anti-inflammatory properties, which can be useful in studying the mechanisms of oxidative stress and inflammation in various disease states. DMDD also has potential anticancer activity, which can be useful in studying the mechanisms of cancer cell proliferation and survival. However, DMDD has some limitations as a research tool. This compound is relatively expensive and difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research involving DMDD. One area of research could involve the development of DMDD-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research could involve the use of DMDD as a research tool for studying the mechanisms of oxidative stress and inflammation in various disease states. Additionally, further studies could be conducted to investigate the potential anticancer activity of DMDD and to identify the underlying mechanisms of this activity.
Applications De Recherche Scientifique
DMDD has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit significant antioxidant and anti-inflammatory properties. DMDD has also been shown to have potential anticancer activity, particularly against breast cancer cells. Additionally, DMDD has been studied for its potential use in the development of drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
dimethyl 1-butyl-4-(2,5-dimethylphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-6-7-10-22-12-17(20(23)25-4)19(18(13-22)21(24)26-5)16-11-14(2)8-9-15(16)3/h8-9,11-13,19H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIILWCNDDCQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=C(C=CC(=C2)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4696132.png)
![2-[(4-bromobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4696133.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4696143.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4696164.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4696170.png)
![5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4696172.png)

![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4696185.png)
![1-(4-methoxybenzyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4696186.png)
![N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696187.png)
![1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4696200.png)

![N-(4-chloro-2-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4696211.png)
